molecular formula C42H33N3 B145324 1,3,5-Tris(diphenylamino)benzene CAS No. 126717-23-5

1,3,5-Tris(diphenylamino)benzene

Cat. No. B145324
M. Wt: 579.7 g/mol
InChI Key: DPFGGYIWNDCEJM-UHFFFAOYSA-N
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Description

1,3,5-Tris(diphenylamino)benzene (TDAB) is a compound that has been the subject of various studies due to its interesting chemical and physical properties. It is a starburst molecule that has been found to form stable amorphous glasses and exhibits polymorphism . The electrochemical oxidation of TDAB has been explored for the creation of polyradical materials, which are significant in the field of organic electronics .

Synthesis Analysis

TDAB and its derivatives have been synthesized through various methods. The electrochemical coupling of TDAB has been studied in solutions of dichloromethane or trichloroethane, using tetrabutylammonium salts as electrolytes . Methyl-substituted derivatives of TDAB have been synthesized and characterized, showing that the methyl substituent greatly influences the formation of the glassy state . Additionally, the synthesis of 1,3,5-tris(phenylamino) benzene derivatives has been reported, which are structurally related to TDAB and have been investigated for their antioxidation mechanisms .

Molecular Structure Analysis

The molecular structure of TDAB is characterized by a central benzene ring substituted with three diphenylamino groups at the 1,3,5-positions. This structure has been found to exhibit unique solid-state morphology, as evidenced by differential scanning calorimetry and X-ray diffraction studies . The star-shaped molecular design contributes to the multifunctional optical properties and the ability to form amorphous materials .

Chemical Reactions Analysis

TDAB undergoes electrochemical oxidation, which leads to the formation of radical cations with a high spin concentration . This process is significant for the development of polyradical materials with potential applications in electronic devices. The compound's reactivity and the influence of substituents on its chemical behavior have been explored, particularly in the context of antioxidation .

Physical and Chemical Properties Analysis

TDAB and its derivatives exhibit a range of physical and chemical properties that make them suitable for various applications. The starburst molecules of TDAB readily form stable amorphous glasses with glass-transition temperatures around 50 °C . The polymorphic properties of these compounds are influenced by the presence of flexible chains and substituents, which affect their fluorescence and mechanofluorochromic activities . The electrochemical properties of TDAB have also been examined, revealing insights into its potential use in electronic materials .

Scientific Research Applications

Electrochemical Oxidation

1,3,5-Tris(diphenylamino)benzene (TDAB) can be electrochemically oxidized to produce polyradical materials. This process, conducted in solutions like dichloromethane or trichloroethane, results in the formation of radical cations with significant spin concentration, suggesting applications in advanced materials science (Yoshizawa et al., 1994).

Amorphous Molecular Materials

Methyl-substituted derivatives of TDAB constitute a novel class of amorphous molecular materials. These derivatives form stable amorphous glasses with distinct glass-transition temperatures, implying potential use in materials with specific thermal and physical properties (Ishikawa et al., 1992).

Antioxidation Mechanism

TDAB and its derivatives have been investigated for their antioxidation capabilities, particularly at elevated temperatures. This research highlights the potential of TDAB as a superior antioxidant compared to some commercial options, with the substituent groups playing a significant role in its antioxidation behavior (Changqing et al., 2016).

Solar Cell Applications

TDAB derivatives have been studied as hole transport materials in perovskite solar cells. The investigation into their molecular orbital properties indicates potential for enhancing the efficiency of these solar cells (Babu & Riwa, 2022).

Electronic Structure for Ferromagnet Design

The electronic structures of TDAB in various charged states have been analyzed for the design of charge-transfer organic ferromagnets. This study contributes to the understanding of how high-spin states can be advantageous in creating organic magnetic materials (Yoshizawa et al., 1994).

Two-Photon Polymerization Initiator

A derivative of TDAB has shown potential as a two-photon polymerization initiator due to its intense two-photon excited fluorescence. This opens avenues for its application in fields like photopolymerization and cell imaging (Wang et al., 2018).

Structural Applications in Chemistry

TDAB has been used in synthesizing structures like a honeycomb-like layered zirconium phosphonate framework. This application demonstrates its utility in creating structurally intricate and thermally stable materials (Taddei et al., 2014).

Future Directions

The future directions for 1,3,5-Tris(diphenylamino)benzene research could involve its use in the development of perovskite solar cells and other photovoltaic applications .

properties

IUPAC Name

1-N,1-N,3-N,3-N,5-N,5-N-hexakis-phenylbenzene-1,3,5-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H33N3/c1-7-19-34(20-8-1)43(35-21-9-2-10-22-35)40-31-41(44(36-23-11-3-12-24-36)37-25-13-4-14-26-37)33-42(32-40)45(38-27-15-5-16-28-38)39-29-17-6-18-30-39/h1-33H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFGGYIWNDCEJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=CC(=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)N(C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H33N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30566826
Record name N~1~,N~1~,N~3~,N~3~,N~5~,N~5~-Hexaphenylbenzene-1,3,5-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

579.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tris(diphenylamino)benzene

CAS RN

126717-23-5
Record name N~1~,N~1~,N~3~,N~3~,N~5~,N~5~-Hexaphenylbenzene-1,3,5-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
191
Citations
T Geng, S Ye, Z Zhu, W Zhang - Journal of Materials Chemistry A, 2018 - pubs.rsc.org
A series of novel triazine-based conjugated microporous polymers (TCMPs), TTPPA, TTDAB and Tm-MTDAB, were constructed via a Friedel–Crafts polymerization reaction between 2,4,…
Number of citations: 135 pubs.rsc.org
E Ueta, H Nakano, Y Shirota - Chemistry letters, 1994 - journal.csj.jp
Novel π-electron starburst molecules, 1,3,5-tris(phenyl-2-thienylamino)benzene (α-TPTAB) and 1,3,5-tris(phenyl-3-thienylamino)benzene (β-TPTAB), are found to form amorphous …
Number of citations: 57 www.journal.csj.jp
K Yoshizawa, A Chano, A Ito, K Tanaka… - Journal of the …, 1992 - ACS Publications
The ESRspectrum of the cationic triradical of l, 3, 5-tris (diphenylamino) benzene (TDAB) is discussed. The tricationic state of TDAB was observed by means of cyclic voltammetry. The …
Number of citations: 128 pubs.acs.org
K Moriwaki, S Yoshikawa, Y Kotani, A Ishida… - Journal of …, 1999 - jstage.jst.go.jp
Photochemical reaction of a new aromatic amine with dual reaction sites for the ring closure, I, 3, 5-tris (diphenylamino) benzene (TDAB), was investigated to clarify its photochemical …
Number of citations: 2 www.jstage.jst.go.jp
K Itano, T Tsuzuki, H Ogawa… - … on Electron Devices, 1997 - ieeexplore.ieee.org
A double-layer organic electroluminescent (EL) device was fabricated using a novel starburst molecule, 1,3,5-tris[N-(4-diphenylaminophenyl)phenylamino]benzene (p-DPA-TDAB), as a …
Number of citations: 38 ieeexplore.ieee.org
W Ishikawa, H Inada, H Nakano… - Journal of Physics D …, 1993 - iopscience.iop.org
Polymorphism of starburst molecules: methyl- substituted derivatives of 1,3,5- tris(diphenylamino)benzene Page 1 Journal of Physics D: Applied Physics Polymorphism of starburst …
Number of citations: 34 iopscience.iop.org
K Yoshizawa, A Chano, A Ito, K Tanaka, T Yamabe… - Chemistry …, 1992 - journal.csj.jp
The electron spin resonance (ESR) of the quartet state of 1,3,5-tris(diphenylamino)benzene (TDAB) is reported. The orange-colored cationic radical is prepared by oxidation of TDAB …
Number of citations: 16 www.journal.csj.jp
NG Kang, K Kokubo, S Jeon, M Wang, CL Lee… - Molecules, 2015 - mdpi.com
A novel highly luminescent tris-fluorenyl ring-interconnected chromophore tris(DPAF-C 9 ) was synthesized using a C 3 symmetrical triaminobenzene core as the synthon. This structure …
Number of citations: 8 www.mdpi.com
H Inada, Y Shirota - Journal of Materials Chemistry, 1993 - pubs.rsc.org
Novel starburst molecules based on π-electron systems, 1,3,5-tris[4-(diphenylamino)phenyl]benzene and its methyl-substituted derivatives, have been synthesized and found to …
Number of citations: 692 pubs.rsc.org
S YOSHIKAWA, Y KOTANI… - Journal of Photopolymer …, 1994 - jstage.jst.go.jp
Intramolecular photocyclization of diphenylamine and N-methyldiphenylamine to produce carbazoles in the presence or absence of oxygen has been studied extensively.[1-7] It has …
Number of citations: 1 www.jstage.jst.go.jp

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